molecular formula C9H15IN2O B2394246 3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole CAS No. 1856020-36-4

3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole

Cat. No. B2394246
CAS RN: 1856020-36-4
M. Wt: 294.136
InChI Key: VNUYMIFATGNVEA-UHFFFAOYSA-N
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Description

3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound belongs to the pyrazole family and is known for its unique properties that make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole is not fully understood. However, it is believed to interact with specific receptors or enzymes in biological systems, leading to various physiological effects. It has been shown to exhibit inhibitory activity against certain enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation and pain.
Biochemical and physiological effects:
3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. It has also been shown to exhibit antitumor activity in certain cancer cell lines, making it a potential candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole in lab experiments include its unique properties that make it a valuable tool for studying various biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, its limitations include its potential toxicity and the need for specific reagents and conditions for its synthesis.

Future Directions

There are many future directions for research involving 3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole. One direction is to further investigate its mechanism of action and identify specific receptors or enzymes that it interacts with. Another direction is to explore its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to optimize its synthesis method and develop new derivatives with improved properties. Overall, 3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole has great potential for advancing scientific research in various fields.

Synthesis Methods

The synthesis of 3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole involves a series of chemical reactions that require specific reagents and conditions. The most common method involves the reaction of 3-(ethoxymethyl)-1-propyl-1H-pyrazole-4-carbaldehyde with iodine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole has various scientific research applications due to its unique properties. It has been used as a tool for studying the effects of pyrazole derivatives on biological systems. It has also been used as a precursor for the synthesis of other pyrazole derivatives that have potential therapeutic applications. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic reactions.

properties

IUPAC Name

3-(ethoxymethyl)-4-iodo-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-3-5-12-6-8(10)9(11-12)7-13-4-2/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUYMIFATGNVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole

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